1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at position 1 with a 3,4-dimethoxyphenylmethyl group and at position 4 with a hydroxymethyl moiety. Its molecular formula is inferred as C₁₅H₂₁NO₄ (molecular weight ~279.3 g/mol). Though direct pharmacological data for this compound are absent in the provided evidence, structurally related pyrrolidinone derivatives are frequently explored in medicinal chemistry for their bioactivity, particularly in central nervous system (CNS) and anti-inflammatory applications .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-12-4-3-10(5-13(12)19-2)7-15-8-11(9-16)6-14(15)17/h3-5,11,16H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZCXJUQRZHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(CC2=O)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540344 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96449-62-6 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidin-2-one in the presence of a base to form the intermediate compound. This intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable catalyst to yield the final product .
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and specificity. Pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidin-2-one Core
Compound A : 1-[(2,4-Dimethoxyphenyl)methyl]-4-(1-hydroxy-1-methylethyl)pyrrolidin-2-one ()
- Molecular Weight : 293.36 g/mol
- Substituents :
- Position 1: 2,4-Dimethoxyphenylmethyl
- Position 4: 1-Hydroxy-1-methylethyl
- Key Differences: The methoxy group positions on the phenyl ring (2,4 vs. The 4-position substituent (hydroxymethyl vs. branched hydroxyalkyl) introduces distinct steric and solubility profiles.
- Implications : The branched hydroxyalkyl group may reduce metabolic instability compared to a linear hydroxymethyl chain .
Compound B : 1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one ()
- Molecular Weight : 209.67 g/mol
- Substituents :
- Position 1: 4-(Chloromethyl)phenyl
- Key Differences :
- Replacement of 3,4-dimethoxyphenylmethyl with a chloromethylphenyl group eliminates methoxy-mediated hydrogen bonding.
- The chlorine atom increases electronegativity and may enhance halogen bonding but reduces aqueous solubility.
- Implications : Chlorine substitution is often used to modulate pharmacokinetics but may introduce toxicity risks .
Analogues with Heterocyclic Cores and Similar Substituents
Compound C : 2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one ()
- Substituents :
- Position 2: 3,4-Dimethoxyphenyl
- Position 7: (3R)-3-Methylpiperazinyl
- Key Differences: The pyrido-pyrimidinone core replaces pyrrolidin-2-one, increasing aromaticity and planarity. The piperazinyl group introduces basicity, enhancing interaction with charged biological targets (e.g., kinases).
- Implications : Such derivatives are often explored as kinase inhibitors due to their rigid, planar structures .
Functional Group Variations in Related Molecules
Compound D : 5-(Hydroxymethyl)pyrrole-2-carboxaldehyde ()
- Substituents :
- Position 5: Hydroxymethyl
- Position 2: Aldehyde
- Key Differences :
- A pyrrole ring replaces pyrrolidin-2-one, eliminating the lactam group critical for hydrogen bonding.
- The aldehyde moiety confers electrophilicity, enabling covalent interactions with biological nucleophiles.
- Implications : Pyrrole derivatives are common in natural products but may exhibit lower metabolic stability than lactams .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Position Effects: The 3,4-dimethoxy configuration in the target compound may enhance binding to catecholamine receptors compared to 2,4-dimethoxy analogues due to spatial alignment with endogenous ligands .
- Hydroxymethyl vs. Chloromethyl : The hydroxymethyl group improves water solubility, favoring oral bioavailability, while chloromethyl derivatives are more suited for covalent drug design .
- Heterocyclic Core Impact: Pyrido-pyrimidinones (e.g., Compound C) exhibit stronger π-π stacking interactions than pyrrolidinones, making them preferable for enzyme inhibition .
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a synthetic compound belonging to the pyrrolidinone class, characterized by its unique chemical structure that includes a pyrrolidin-2-one ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.
Molecular Formula : C14H19NO4
Molar Mass : 265.30 g/mol
CAS Number : 96449-62-6
The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidin-2-one in the presence of a base, followed by hydroxymethylation using formaldehyde and a catalyst. This method allows for the efficient production of the compound while optimizing yield and purity through careful selection of reaction conditions and reagents .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In studies involving human lung adenocarcinoma (A549) cells, the compound demonstrated cytotoxic effects that were structure-dependent. For instance, derivatives with specific substitutions on the phenyl ring showed varying degrees of efficacy against cancer cell viability .
A comparative analysis highlighted that certain modifications enhanced anticancer activity significantly:
- Compound with 4-dimethylamino substitution : Showed the highest anticancer activity.
- Compounds with di- and trimethoxy substitutions : Resulted in a significant loss of activity compared to simpler derivatives .
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for antimicrobial properties against multidrug-resistant pathogens. The testing included various strains such as Klebsiella pneumoniae and Staphylococcus aureus. The findings suggested that certain structural modifications could enhance antimicrobial efficacy, similar to its anticancer activity .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The hydroxymethyl and methoxy groups are crucial for binding affinity to receptors or enzymes involved in signal transduction pathways. This interaction may modulate various biological processes including gene expression and metabolic pathways .
Comparison with Similar Compounds
To better understand the unique biological activity of this compound, it can be compared with other pyrrolidinone derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-2-pyrrolidinone | Lacks hydroxymethyl group | Different reactivity |
| 1-(3,4-Dimethoxyphenyl)-2-pyrrolidinone | Similar structure without hydroxymethyl group | Altered solubility |
| 4-Hydroxymethyl-2-pyrrolidinone | Lacks 3,4-dimethoxyphenyl group | Different physical properties |
The combination of functional groups in this compound contributes to its distinctive chemical reactivity and potential therapeutic applications .
Case Studies and Research Findings
Recent studies have focused on characterizing the biological activities of various derivatives of pyrrolidinones. For example:
- A study demonstrated that certain derivatives exhibited potent anticancer activity against A549 cells when tested at a concentration of 100 µM for 24 hours using an MTT assay .
- Another investigation highlighted the antimicrobial potential against clinically significant pathogens, suggesting a broad spectrum of activity depending on structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
